molecular formula C22H20N2O4S2 B2738699 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide CAS No. 922382-91-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide

Cat. No.: B2738699
CAS No.: 922382-91-0
M. Wt: 440.53
InChI Key: YNSIDLIVLKXWGE-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide ( 922382-91-0) is a synthetic organic compound with a molecular formula of C22H20N2O4S2 and a molecular weight of 440.54 g/mol. This chemical features a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse pharmacological activities. The benzothiazole moiety is a versatile heterocycle contributing to the aromaticity and biological activity of many compounds, with derivatives demonstrating a broad spectrum of therapeutic potentials, including antioxidant, anti-tubercular, antibacterial, antifungal, and anti-cancer effects . The specific substitution pattern on this molecule, including the 4,7-dimethoxy groups on the benzothiazole ring and the furan-2-ylmethyl and phenylthioacetamide substituents, makes it a valuable chemical building block or a potential lead compound for drug discovery and development programs. Researchers can utilize this compound as a key synthon in the synthesis of more complex molecules or for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. It is supplied for research and development purposes only and is not intended for diagnostic or therapeutic use. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-26-17-10-11-18(27-2)21-20(17)23-22(30-21)24(13-15-7-6-12-28-15)19(25)14-29-16-8-4-3-5-9-16/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSIDLIVLKXWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CO3)C(=O)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C20_{20}H20_{20}N4_{4}O4_{4}S
  • Molecular Weight : 412.5 g/mol
PropertyValue
CAS Number1013822-04-2
Melting PointNot available
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through multiple pathways:

  • Caspase Activation : The compound promotes the activation of caspase enzymes, which are crucial for the execution phase of cell apoptosis .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, inhibiting proliferation in cancer cells.
  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have demonstrated HDAC inhibition, leading to altered gene expression profiles associated with cancer progression.

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against both bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. Notably, it has shown efficacy against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Fungi : Including Candida albicans.

These properties suggest potential applications in treating infections resistant to conventional antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Targeting : The compound interacts with specific proteins involved in cell signaling pathways that regulate apoptosis and proliferation.
  • Electrophilic Nature : The presence of the furan ring allows for electrophilic interactions with nucleophiles in biological systems, potentially leading to modifications in protein function.
  • Reactive Oxygen Species (ROS) Production : Induction of oxidative stress has been noted as a contributing factor to its cytotoxic effects on cancer cells.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Anticancer Effects :
    • A study evaluated a series of thiazole derivatives and found that those with structural similarities to our compound exhibited significant anticancer activity against A549 lung cancer cells .
    • Results indicated an IC50_{50} value lower than 10 µM for certain derivatives, suggesting high potency.
  • Antimicrobial Evaluation :
    • Research demonstrated that thiazole-furan hybrids displayed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens .

Comparison with Similar Compounds

Core Scaffold and Substituents

  • Benzothiazole Derivatives: : N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide shares a benzothiazole core but substitutes a nitro group at position 4. : 2-(Methylquinoxalin-3-ylthio)-N-(benzo[d]thiazol-2-yl)acetamide uses a quinoxaline-thioether side chain, which differs from the phenylthio group in the target compound. The phenylthio group may offer better π-π stacking in hydrophobic pockets .
  • Thiazole/Acetamide Hybrids :

    • : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has a simpler thiazole ring and dichlorophenyl substituent. The dichloro groups enhance antimicrobial activity but reduce solubility compared to the target compound’s methoxy and furan groups .

Spectroscopic and Physicochemical Properties

IR and NMR Data

  • C=S and C=O Stretching :
    • The target compound’s IR spectrum should show a C=S band near 1243–1258 cm⁻¹ (similar to ’s hydrazinecarbothioamides) and a C=O band near 1663–1682 cm⁻¹, though tautomerism (e.g., thione-thiol equilibrium) could alter these peaks .
    • : The absence of νS-H (~2500–2600 cm⁻¹) in thione tautomers aligns with the target compound’s likely stability in the thione form .

Lipophilicity (logP)

  • The phenylthio and dimethoxy groups balance hydrophobicity and solubility.
  • : Chloroacetamides with logP >3 showed enhanced antimicrobial activity due to membrane penetration. The target compound’s logP is likely lower than halogenated analogs (e.g., 3,4-dichlorophenyl in ) but higher than purely polar derivatives .

Anticancer Potential

  • : Benzothiazole-thiadiazole hybrids inhibited VEGFR-2 (IC₅₀: 0.12–0.45 µM). The target compound’s methoxy groups may reduce kinase affinity compared to nitro substituents but improve pharmacokinetics .
  • : Triazole-thioacetamides showed moderate cytotoxicity, suggesting the phenylthio group in the target compound could enhance activity through improved target binding .

Antimicrobial Activity

  • : Halogenated acetamides (e.g., 3,4-dichloro, MIC: 13–27 µmol/L) outperformed methoxy derivatives against S. aureus and E. coli. The target compound’s methoxy and furan groups may limit broad-spectrum activity but reduce toxicity .

Tabulated Comparisons

Property Target Compound Compound Compound
Core Structure 4,7-Dimethoxybenzothiazole 6-Nitrobenzothiazole Thiazole
Side Chain Phenylthioacetamide + furan-methyl Thiadiazole-thioacetamide Dichlorophenylacetamide
Key Substituents Methoxy (electron-donating) Nitro (electron-withdrawing) Dichloro (electron-withdrawing)
logP (Predicted) ~2.5–3.0 ~3.5–4.0 ~3.8–4.2
Biological Target Kinases (potential) VEGFR-2 (confirmed) Microbial enzymes

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core. Key steps include:

  • Thiazole ring formation : Using phosphorus pentasulfide (P4_4S10_{10}) to convert carbonyl groups to thioamides .
  • Acetamide coupling : Reacting benzothiazole intermediates with furan-2-ylmethylamine and phenylthioacetic acid derivatives under reflux in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
  • Optimization : Yield improvements are achieved by controlling reaction time (5–7 hours for azide substitutions), temperature (reflux conditions), and stoichiometric ratios (e.g., 1:1.5 molar ratios of intermediates to reagents) .
    • Validation : Final products are purified via crystallization (ethanol or ethyl acetate) and confirmed via melting point analysis and TLC .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical for characterization?

  • Techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions (e.g., methoxy groups at C4/C7 of benzothiazole, furan methylene protons) and acetamide connectivity. Discrepancies in calculated vs. experimental elemental analysis (e.g., C, H, N content) highlight impurities .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+2]+ peaks for chlorine-containing analogs) and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups like C=O (1650–1700 cm1^{-1}) and S-C=N (thiazole ring) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Approach :

  • Dose-response assays : Establish IC50_{50} values across multiple cell lines to validate potency variations (e.g., discrepancies in anticancer activity due to cell-specific uptake) .
  • Purity analysis : Use HPLC to rule out impurities (e.g., unreacted intermediates) that may skew bioactivity results .
  • Comparative studies : Benchmark against structurally similar compounds (e.g., N-(4-ethoxybenzothiazol-2-yl) analogs) to isolate substituent effects on activity .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Key factors :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, improving reaction kinetics .
  • Catalysts : Use of Na2_2SO4_4 or molecular sieves to remove water in moisture-sensitive steps (e.g., azide substitutions) .
  • Steric effects : Bulky substituents (e.g., 3,4-dichlorobenzyl) may reduce yields (21–33%) due to hindered nucleophilic attack; optimizing substituent positioning can mitigate this .

Q. How does the compound’s stability under varying pH conditions impact its pharmacological applicability?

  • Methodology :

  • pH stability assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy or LC-MS. For example, acetamide bonds may hydrolyze under acidic conditions, requiring enteric coating for oral delivery .
  • Solubility profiling : Determine logP values to assess lipophilicity and compatibility with biological membranes .

Q. What computational and experimental methods elucidate structure-activity relationships (SAR) for this compound?

  • SAR strategies :

  • Molecular docking : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock. For example, furan and phenylthio groups may engage in π-π stacking with aromatic residues .
  • In vitro assays : Test analogs with modified substituents (e.g., replacing 4,7-dimethoxy with ethoxy groups) to quantify effects on binding affinity .
  • Pharmacophore modeling : Identify critical functional groups (e.g., benzothiazole core) responsible for activity against specific enzymes .

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